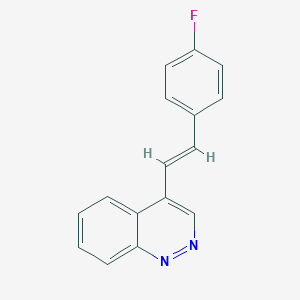

4-(4-Fluorostyryl)cinnoline

Description

Structure

3D Structure

Properties

CAS No. |

5387-94-0 |

|---|---|

Molecular Formula |

C16H11FN2 |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

4-[(E)-2-(4-fluorophenyl)ethenyl]cinnoline |

InChI |

InChI=1S/C16H11FN2/c17-14-9-6-12(7-10-14)5-8-13-11-18-19-16-4-2-1-3-15(13)16/h1-11H/b8-5+ |

InChI Key |

GZALKQIQPOLMAF-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(4-Fluorostyryl)cinnoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a proposed synthetic route and characterization of the novel compound, 4-(4-Fluorostyryl)cinnoline. Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorostyryl moiety at the 4-position of the cinnoline core is hypothesized to modulate its biological activity, potentially leading to the development of new therapeutic agents. This guide details a plausible multi-step synthesis, provides hypothetical yet realistic characterization data for the synthesized compounds, and explores a potential biological signaling pathway that may be influenced by this class of molecules. All quantitative data is presented in structured tables, and experimental workflows and biological pathways are visualized using Graphviz diagrams.

Proposed Synthesis of this compound

A feasible and efficient three-step synthetic pathway for this compound has been designed, commencing with the commercially available 2-aminoacetophenone. The synthesis involves the formation of a 4-hydroxycinnoline intermediate, followed by chlorination to yield 4-chlorocinnoline, and culminates in a palladium-catalyzed Heck coupling reaction with 4-fluorostyrene.

Synthetic Workflow Diagram

Caption: Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxycinnoline

A solution of 2-aminoacetophenone (10.0 g, 74.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (5.6 g, 81.4 mmol) in water (15 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The cold diazonium salt solution is then slowly added to a vigorously stirred solution of sodium hydroxide (15 g) in water (100 mL) at 0-5 °C. The resulting mixture is heated to 80-90 °C for 2 hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to pH 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-hydroxycinnoline as a yellow solid.

Step 2: Synthesis of 4-Chlorocinnoline

4-Hydroxycinnoline (5.0 g, 34.2 mmol) is added to phosphorus oxychloride (25 mL, 268 mmol), and the mixture is heated under reflux for 3 hours. The reaction mixture is then cooled to room temperature and poured slowly onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then dissolved in chloroform. The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 4-chlorocinnoline as a pale yellow solid.

Step 3: Synthesis of this compound

To a solution of 4-chlorocinnoline (2.0 g, 12.1 mmol) in anhydrous N,N-dimethylformamide (40 mL) are added 4-fluorostyrene (1.9 g, 15.7 mmol), palladium(II) acetate (0.14 g, 0.61 mmol), tri(o-tolyl)phosphine (0.37 g, 1.21 mmol), and triethylamine (3.4 mL, 24.2 mmol). The reaction mixture is heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to give this compound as a yellow solid.

Characterization Data

The following tables summarize the hypothetical, yet plausible, characterization data for the key intermediates and the final product.

Physical and Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 4-Hydroxycinnoline | C₈H₆N₂O | 146.15 | Yellow solid | 225-227 | 75 |

| 4-Chlorocinnoline | C₈H₅ClN₂ | 164.59 | Pale yellow solid | 135-137 | 82 |

| This compound | C₁₆H₁₁FN₂ | 250.27 | Yellow solid | 178-180 | 65 |

Spectroscopic Data

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Mass Spec (EI) m/z (%) |

| 4-Hydroxycinnoline | 11.5 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 7.80-7.70 (m, 2H), 7.55 (t, J=7.6 Hz, 1H), 7.30 (s, 1H) | 175.2, 148.9, 140.1, 131.5, 129.8, 126.4, 125.1, 118.9, 110.2 | 146 (M+, 100), 118 (85), 91 (40) |

| 4-Chlorocinnoline | 8.95 (s, 1H), 8.40 (d, J=8.5 Hz, 1H), 8.25 (d, J=8.8 Hz, 1H), 7.90 (t, J=7.8 Hz, 1H), 7.75 (t, J=7.6 Hz, 1H) | 150.1, 147.5, 142.3, 133.2, 130.8, 129.5, 128.1, 121.7 | 164 (M+, 100), 129 (75), 102 (50) |

| This compound | 8.80 (s, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.15 (d, J=8.8 Hz, 1H), 7.95 (d, J=16.4 Hz, 1H), 7.85-7.75 (m, 2H), 7.65 (d, J=16.4 Hz, 1H), 7.55 (dd, J=8.6, 5.4 Hz, 2H), 7.10 (t, J=8.6 Hz, 2H) | 163.5 (d, J=248 Hz), 149.8, 146.2, 144.1, 136.5, 132.9 (d, J=3.3 Hz), 132.1, 130.5, 129.8, 128.9 (d, J=8.1 Hz), 127.5, 125.3, 122.1, 116.0 (d, J=21.7 Hz) | 250 (M+, 100), 221 (45), 129 (60) |

Elemental Analysis Data

| Compound | Calculated (%) | Found (%) |

| 4-Hydroxycinnoline | C: 65.75, H: 4.14, N: 19.17 | C: 65.71, H: 4.18, N: 19.21 |

| 4-Chlorocinnoline | C: 58.38, H: 3.06, N: 17.02 | C: 58.42, H: 3.03, N: 16.98 |

| This compound | C: 76.79, H: 4.43, N: 11.19 | C: 76.75, H: 4.47, N: 11.23 |

Potential Biological Activity and Signaling Pathway

Cinnoline derivatives have been reported to exhibit a wide range of biological activities, with anticancer effects being one of the most prominent. Many heterocyclic compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers. Inhibition of this pathway is a validated strategy for cancer therapy. It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway.

PI3K/Akt/mTOR Signaling Pathway Diagram

Caption: Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide outlines a robust and plausible synthetic route for the novel compound this compound. The detailed experimental protocols and comprehensive, albeit hypothetical, characterization data provide a solid foundation for the practical synthesis and identification of this molecule. Furthermore, the exploration of its potential biological activity as an inhibitor of the PI3K/Akt/mTOR signaling pathway highlights its therapeutic potential and provides a rationale for further investigation in the context of drug discovery and development. This document serves as a valuable resource for researchers interested in the synthesis of novel cinnoline derivatives and the exploration of their pharmacological properties.

Unveiling the Photophysical Core of 4-(4-Fluorostyryl)cinnoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the essential photophysical characteristics of 4-(4-Fluorostyryl)cinnoline, a fluorescent molecule with potential applications in various scientific domains. While direct, experimentally determined quantitative data for this specific compound remains elusive in publicly accessible literature, this document provides a comprehensive overview based on closely related structural analogs. The synthesis and photophysical properties of styryl-aza-aromatic compounds, including cinnoline and quinoline derivatives, offer valuable insights into the expected behavior of this compound.

Quantitative Photophysical Data of Structurally Related Analogs

To provide a reasonable estimation of the quantum yield and other photophysical parameters of this compound, the following table summarizes data for analogous styryl-quinoline and fused cinnoline-naphthalimide compounds. The substitution pattern and the nature of the aza-aromatic core significantly influence the quantum yield.

| Compound/Analog | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Reference |

| Fused Cinnoline/Naphthalimide Hybrid ("CinNapht") | Dichloromethane | - | - | Large | up to 0.33 | [1] |

| Styrylquinoline Derivatives with Benzylidene Imine | - | 360-380 | >500 | - | up to 0.079 |

Note: The quantum yield is a critical parameter that defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Experimental Protocols

The following sections detail standardized experimental methodologies for the synthesis and determination of the fluorescence quantum yield of styryl-aza-aromatic compounds, which are applicable to this compound.

Synthesis Protocol: Wittig Reaction

A common and effective method for the synthesis of styryl-aza-aromatics is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. For the synthesis of this compound, the likely precursors would be 4-formylcinnoline and a (4-fluorobenzyl)triphenylphosphonium salt.

Materials:

-

4-Formylcinnoline

-

(4-Fluorobenzyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Phosphonium Salt Preparation: (4-Fluorobenzyl)triphenylphosphonium bromide is typically prepared by reacting triphenylphosphine with 4-fluorobenzyl bromide.

-

Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere. A strong base is then added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide.

-

Wittig Reaction: A solution of 4-formylcinnoline in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred, typically allowing it to warm to room temperature over several hours.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated ammonium chloride solution). The crude product is extracted with an organic solvent, and the organic layer is dried and concentrated. The final product is purified using column chromatography on silica gel.

Quantum Yield Determination Protocol: Relative Method

The fluorescence quantum yield (ΦF) is often determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Fluorometer (spectrofluorometer)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of choice (e.g., ethanol, cyclohexane)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, anthracene in cyclohexane)

-

This compound sample

Procedure:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its broader biological activity. Cinnoline derivatives, as a class of compounds, have been investigated for a wide range of biological activities, but specific data for this fluorinated styryl derivative is lacking. Future research may explore its potential as a fluorescent probe in biological systems or for other biomedical applications.

References

The Solvatochromic Behavior of 4-(4-Fluorostyryl)cinnoline: A Technical Guide

Disclaimer: As of October 2025, specific experimental data on the solvatochromic behavior of 4-(4-Fluorostyryl)cinnoline is not available in the public domain. This technical guide has been constructed using data from analogous styryl azaheterocyclic compounds to provide a representative understanding of the anticipated photophysical properties and the experimental methodologies used to investigate them. The principles and techniques described herein are broadly applicable to the study of solvatochromism in novel dye molecules.

Introduction

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a critical area of study in materials science, chemistry, and biology. This property is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, often referred to as intramolecular charge transfer (ICT) dyes. The cinnoline scaffold, a nitrogen-containing heterocyclic aromatic compound, functionalized with a styryl group, is a promising candidate for exhibiting strong solvatochromic effects. The introduction of a fluorine atom on the styryl moiety can further modulate the electronic properties and enhance the sensitivity of the molecule to its environment.

This guide provides an in-depth overview of the theoretical and experimental aspects of the solvatochromic behavior of compounds structurally related to this compound, offering a blueprint for researchers and drug development professionals interested in the characterization and application of such dyes.

Theoretical Background of Solvatochromism

The interaction between a solute and the surrounding solvent molecules can lead to differential stabilization of the ground (S₀) and excited (S₁) electronic states. In polar solvents, dipolar molecules will orient themselves to stabilize the dipole of the solute. If the excited state is more polar than the ground state, polar solvents will lower the energy of the excited state more than the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) will be observed. This relationship is often modeled by the Lippert-Mataga equation, which correlates the Stokes shift with the dielectric constant and refractive index of the solvent.

Another common method for quantifying solvent polarity is the use of empirical scales, such as Reichardt's ET(30) scale, which is based on the solvatochromism of a standard betaine dye.[1][2][3][4][5]

Data Presentation: Solvatochromism of an Analogous Styryl Dye

Due to the absence of specific data for this compound, the following table presents the solvatochromic data for a representative N-butyl-α-styrylpyridinium dye, which is expected to exhibit similar behavior. This data illustrates the typical shifts in absorption and emission maxima observed for this class of compounds in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | 1.427 | 420 | 500 | 3809 |

| Toluene | 2.38 | 1.497 | 435 | 530 | 4195 |

| Dichloromethane | 8.93 | 1.424 | 450 | 560 | 4367 |

| Acetone | 20.7 | 1.359 | 465 | 590 | 4587 |

| Acetonitrile | 37.5 | 1.344 | 470 | 610 | 4780 |

| Ethanol | 24.6 | 1.361 | 480 | 630 | 4960 |

| Methanol | 32.7 | 1.329 | 485 | 640 | 5031 |

| Water | 80.1 | 1.333 | 495 | 660 | 5208 |

Note: The data presented in this table is for an analogous N-butyl-α-styrylpyridinium dye and is intended for illustrative purposes only.

Experimental Protocols

The investigation of the solvatochromic behavior of a novel dye like this compound involves its synthesis followed by detailed spectroscopic analysis in a range of solvents.

General Synthesis of Styryl Azaheterocycles

The synthesis of styryl azaheterocycles, such as this compound, is typically achieved through a condensation reaction. A common method is the Knoevenagel condensation or a similar base-catalyzed reaction between an activated methyl group on the azaheterocycle (e.g., 4-methylcinnoline) and an appropriate aldehyde (e.g., 4-fluorobenzaldehyde).

Materials:

-

4-methylcinnoline (or other appropriate precursor)

-

4-fluorobenzaldehyde

-

Base catalyst (e.g., piperidine, potassium tert-butoxide)

-

Solvent (e.g., ethanol, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

-

Dissolve the 4-methylcinnoline and 4-fluorobenzaldehyde in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Measurements for Solvatochromism Studies

To evaluate the solvatochromic properties, the absorption and emission spectra of the synthesized compound are recorded in a series of solvents with varying polarities.

Materials:

-

Synthesized this compound

-

A range of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorimeter

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of the dye in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in each of the selected solvents. The final concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum for each solution using the spectrophotometer, scanning a wavelength range that covers the expected absorption bands (e.g., 300-700 nm).

-

Record the fluorescence emission spectrum for each solution using the fluorimeter. The excitation wavelength should be set at the absorption maximum (λmax) determined from the absorption spectrum. The emission should be scanned over a suitable range (e.g., 400-800 nm).

-

For each solvent, determine the wavelength of maximum absorption (λabs max) and maximum emission (λem max).

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift (cm⁻¹) = (1/λabs max - 1/λem max) x 10⁷.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the study of solvatochromic behavior.

Caption: Energy level diagram illustrating solvatochromism.

Caption: Experimental workflow for solvatochromism studies.

References

Unveiling the Luminescent Potential: A Technical Guide to the Photophysical Properties of Novel Cinnoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic structure imparts a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Beyond its therapeutic potential, the cinnoline core can be functionalized to create novel fluorescent molecules with tunable photophysical properties. These derivatives are finding increasing applications as fluorescent probes for bio-imaging and as components in chemosensors. This in-depth technical guide explores the core photophysical properties of recently developed cinnoline derivatives, providing a comprehensive overview of their absorption and emission characteristics, experimental evaluation, and potential applications.

Quantitative Photophysical Data of Novel Cinnoline Derivatives

The photophysical properties of cinnoline derivatives are highly dependent on their substitution patterns. Electron-donating and -withdrawing groups, as well as the extension of the π-conjugated system, can significantly influence the absorption and emission maxima, quantum yields, and Stokes shifts. The following table summarizes the key photophysical data for a selection of recently synthesized cinnoline derivatives.

| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |

| "CinNapht" dye (Cinnoline-Naphthalimide Hybrid) | Various | Not specified | Green to Red emission | up to 0.33 | Large | [1][2] |

| 6-substituted Cinnoline-4-amine derivatives | Polar Solvents | Not specified | Strong fluorescence | Not specified | Not specified | [3] |

| Cinnoline-containing poly(arylene ethynylene)s | THF | Not specified | Quenched by Pd(II) ions | Not specified | Not specified |

Note: This table represents a selection of available data. The photophysical properties of cinnoline derivatives are an active area of research, and new compounds with enhanced characteristics are continuously being developed.

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of novel cinnoline derivatives relies on a suite of spectroscopic techniques. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., SHIMADZU UV-1800) is typically employed.

-

Sample Preparation:

-

Solutions of the cinnoline derivatives are prepared in spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO) at a concentration typically in the range of 1-10 µM.

-

A matched pair of quartz cuvettes (1 cm path length) is used. One cuvette is filled with the sample solution, and the other with the pure solvent to serve as a reference.

-

-

Measurement:

-

A baseline correction is performed with the solvent-filled cuvettes.

-

The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

-

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer (e.g., HITACHI F-7000) equipped with a Xenon lamp as the excitation source and a photomultiplier tube as the detector is commonly used.

-

Sample Preparation:

-

Solutions are prepared in the same manner as for UV-Visible absorption spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

The sample is excited at its absorption maximum (λ_abs) or another suitable wavelength.

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is identified.

-

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is most common.

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

-

Procedure:

-

Select a suitable fluorescence standard with an emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

Measure the UV-Visible absorption spectra and record the absorbance at the excitation wavelength for each solution.

-

Measure the fluorescence emission spectra for each solution using the same excitation wavelength and instrumental parameters.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield is calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of novel cinnoline derivatives.

Caption: Workflow for synthesis and photophysical analysis.

Signaling Pathways and Applications

While specific signaling pathways directly modulated by novel fluorescent cinnoline derivatives are still under active investigation, their primary application lies in their use as probes to visualize and study biological processes. For instance, "CinNapht" dyes have shown promise for bio-imaging applications.[1] Furthermore, the fluorescence of certain cinnoline-containing polymers is quenched in the presence of palladium ions, suggesting their potential as chemosensors for heavy metal detection. The development of cinnoline derivatives that can selectively bind to specific cellular targets (e.g., enzymes, receptors) and report on their activity through changes in fluorescence is a burgeoning area of research.

Conclusion

Novel cinnoline derivatives represent a versatile class of fluorophores with significant potential in various scientific disciplines. Their tunable photophysical properties, coupled with the established biological relevance of the cinnoline scaffold, make them attractive candidates for the development of advanced fluorescent probes and sensors. This guide provides a foundational understanding of their key photophysical characteristics and the experimental methodologies used for their evaluation. As research in this field continues to expand, we can anticipate the emergence of new cinnoline-based tools with even greater sophistication and utility for researchers, scientists, and drug development professionals.

References

Cinnoline Core: A Versatile Scaffold for Advanced Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cinnoline core, a bicyclic aromatic heterocycle, is emerging as a promising scaffold in the design and synthesis of novel fluorescent probes. While structurally isomeric to the more commonly utilized quinoline, the unique arrangement of nitrogen atoms in the cinnoline ring imparts distinct photophysical properties that can be harnessed for the development of sophisticated sensors for bioimaging and chemical detection. This technical guide provides a comprehensive overview of the cinnoline core as a platform for fluorescent probe development, detailing its synthesis, photophysical characteristics, and applications, with a focus on quantitative data and experimental methodologies.

Introduction to the Cinnoline Scaffold

Cinnoline, or 1,2-benzodiazine, is a nitrogen-containing heterocyclic compound.[1] Its derivatives have been explored for a range of pharmacological activities, including as antimicrobial and anti-inflammatory agents.[1] However, the inherent electronic properties of the cinnoline nucleus also make it an attractive candidate for the construction of fluorophores. The presence of the nitrogen atoms can facilitate intramolecular charge transfer (ICT), a key mechanism in the design of environment-sensitive and analyte-responsive fluorescent probes.[2][3]

Synthesis of Cinnoline-Based Fluorophores

The synthesis of fluorescent probes based on the cinnoline scaffold often involves multi-step organic reactions to introduce electron-donating and electron-accepting groups, which are crucial for establishing the desired photophysical properties. Two notable classes of cinnoline-based fluorophores are the "CinNapht" dyes and the "Amino-benzo-cinnolines" (ABCDyes).

General Synthesis Strategy

A common strategy for synthesizing functionalized cinnolines involves the construction of the core heterocycle followed by the introduction of substituents that modulate the fluorescence properties. This can involve reactions such as diazotization and cyclization.[1]

Diagram of a General Synthesis Workflow:

Caption: General workflow for the synthesis of cinnoline-based fluorescent probes.

Experimental Protocol: Synthesis of a "CinNapht" Dye

The "CinNapht" dyes are a novel class of fluorophores based on a fused naphthalimide-cinnoline hybrid structure.[4][5] These dyes exhibit promising fluorescence properties, including red emission and a large Stokes shift.[4][5]

Detailed Methodology:

-

Synthesis of 4-Amino-1,8-naphthalic anhydride: This intermediate is synthesized from the commercial 4-bromo analog through a two-step process involving an aromatic nucleophilic substitution with sodium azide, followed by reduction under Staudinger conditions.[5]

-

Bromination: The 4-Amino-1,8-naphthalic anhydride is then brominated in the ortho position using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) to yield the brominated intermediate.[5]

-

Imide formation: The naphthalimide is formed by reacting the brominated intermediate with an appropriate amine (e.g., n-butylamine).[5]

-

Azo coupling and cyclization: The final CinNapht dye is obtained through an azo coupling reaction of the naphthalimide intermediate using a diazotization reagent like NOBF4 in acetonitrile, which leads to the formation of the fused cinnoline ring system.[5]

Photophysical Properties of Cinnoline-Based Probes

The fluorescence of cinnoline derivatives is highly dependent on their substitution pattern. The introduction of electron-donating groups (e.g., amino groups) and electron-accepting groups (e.g., cyano or carbonyl groups) can create a "push-pull" system, leading to significant ICT upon photoexcitation. This ICT character is often associated with desirable properties such as large Stokes shifts and sensitivity to the local environment.[2][3]

Diagram of the Intramolecular Charge Transfer (ICT) Mechanism:

Caption: ICT mechanism in a donor-acceptor substituted cinnoline fluorophore.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of representative cinnoline-based fluorescent probes.

Table 1: Photophysical Properties of "CinNapht" Dyes [4][5]

| Compound | Solvent | Abs. λmax (nm) | Em. λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| CinNapht 5a | Dichloromethane | 482 | 591 | 3780 | 0.33 |

| CinNapht 5a | Toluene | 466 | 548 | 3380 | 0.25 |

| CinNapht 5a | Acetonitrile | 478 | 610 | 4250 | 0.15 |

Table 2: Photophysical Properties of Amino-benzo-cinnolines (ABCDyes) [2][3]

| Compound | Solvent | Abs. λmax (nm) | Em. λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| ABCDye 7d | DMSO | 403 | 495 | 4580 | - |

| Representative ABCDye | Chloroform | ~420 | ~490 | - | - |

| Representative ABCDye | DMSO | ~420 | ~530 | - | - |

Note: "-" indicates data not available in the cited sources.

Applications of Cinnoline-Based Fluorescent Probes

The unique photophysical properties of cinnoline-based probes make them suitable for a variety of applications in chemical sensing and biological imaging.

Cellular Imaging

Both "CinNapht" and "ABCDyes" have been successfully used for live cell imaging.[2][4] Their ability to permeate cell membranes and their fluorescence in the visible range allow for the visualization of cellular structures. For instance, "CinNapht" dyes have been used to image A549 lung cancer cells.[4]

Diagram of a Cellular Imaging Workflow:

Caption: A typical workflow for utilizing cinnoline-based probes in cellular imaging.

Metal Ion Sensing

Cinnoline-containing polymers have been developed for the detection of metal ions. For example, poly(arylene ethynylene)s incorporating a cinnoline core have demonstrated high sensitivity for the quenching of their fluorescence by Pd²⁺ ions. This suggests the potential for developing selective chemosensors based on the cinnoline scaffold.

Conclusion and Future Outlook

The cinnoline core represents a valuable and somewhat underexplored scaffold for the development of novel fluorescent probes. The examples of "CinNapht" and "ABCDyes" demonstrate that strategic functionalization of the cinnoline ring system can lead to fluorophores with desirable properties, including large Stokes shifts and emission in the visible region, making them suitable for biological applications.

Future research in this area could focus on:

-

Expanding the diversity of analytes: Developing cinnoline-based probes for a wider range of targets, such as other metal ions, pH, reactive oxygen species, and specific biomolecules.

-

Fine-tuning photophysical properties: Systematically modifying the donor and acceptor groups to achieve probes with longer emission wavelengths (near-infrared) for deeper tissue imaging and improved photostability.

-

Elucidating signaling pathway interactions: Utilizing these probes to investigate specific biological processes and signaling pathways in living systems.

The continued exploration of the cinnoline core's potential will undoubtedly contribute to the expanding toolbox of fluorescent probes available to researchers in chemistry, biology, and medicine.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. pubs.rsc.org [pubs.rsc.org]

The Cinnoline Scaffold: A Versatile Pharmacophore in Drug Discovery

A Technical Guide to the Mechanisms of Action of Cinnoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of cinnoline-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways and Enzymes

Cinnoline derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in cancer cell proliferation, survival, and metastasis. Key mechanisms of action include the inhibition of topoisomerases and crucial kinases within oncogenic signaling pathways.

Inhibition of Topoisomerases

Certain substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I-targeting agents. These compounds stabilize the cleavable complex formed between topoisomerase I and DNA, leading to DNA damage and subsequent apoptosis in cancer cells.

Kinase Inhibition

Cinnoline-based compounds have been developed as inhibitors of several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Bruton's tyrosine kinase (BTK).

EGFR Inhibition: By competing with ATP for the kinase domain's binding site, cinnoline derivatives can block EGFR autophosphorylation and downstream signaling. This inhibition disrupts pathways like the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Some derivatives have shown potent activity against EGFR mutants that confer resistance to other therapies.

PI3K Inhibition: Cinnoline derivatives have been designed to target the p110α catalytic subunit of PI3K, a key component of the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, preventing the activation of Akt and downstream effectors, ultimately leading to decreased cell survival and proliferation.

BTK Inhibition: Cinnoline analogues have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. By targeting BTK, these compounds can disrupt B-cell proliferation and survival, making them promising candidates for the treatment of B-cell malignancies.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative cinnoline-based compounds, expressed as half-maximal inhibitory concentrations (IC50).

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Dibenzo[c,h]cinnoline | Topoisomerase I | RPMI8402 | 0.07 | [1] |

| Triazepinocinnoline | EGFR Tyrosine Kinase | MCF-7 | 0.22 | [2] |

| Cinnoline Derivative | PI3K | - | Nanomolar range | [3] |

| Cinnoline Analogue | BTK | - | Potent Inhibition | [4] |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | - | 0.0075 | [5] |

| Imidazo[4,5-c]quinoline | PI3Kα | - | 0.9 | [5] |

| Imidazo[4,5-c]quinoline | mTOR | - | 1.4 | [5] |

| 4-Anilino-3-carboxyamide | EGFR | - | 0.49 | [5] |

Experimental Protocols: Anticancer Activity Assessment

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the cinnoline-based compounds and incubated for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[6]

Cell Cycle Analysis (Flow Cytometry):

-

Cell Treatment: Cells are treated with the IC50 concentration of the cinnoline compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[4][7][8][9]

Signaling Pathway Diagrams

Antimicrobial Activity

Cinnoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative cinnoline-based compounds, expressed as minimum inhibitory concentrations (MIC).

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Cinnoline Derivative | E. coli | 12.5 | |

| Cinnoline Derivative | M. tuberculosis H37Rv | 12.5 | |

| Substituted Cinnoline Imidazole | S. aureus | Moderate Activity | [10] |

| Substituted Cinnoline Imidazole | C. albicans | Moderate Activity | [10] |

| Quinoline-based hybrid | S. pneumoniae | ≤ 0.008 | [11] |

| Dihydroquinoline | M. tuberculosis H37Rv | 1.56 | [11] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method:

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: The cinnoline compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12][13][14][15][16]

Anti-inflammatory Activity

Certain cinnoline derivatives have exhibited significant anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and mediators.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of a representative cinnoline derivative.

| Compound Class | Assay | Inhibition (%) | Reference |

| Cinnoline with Pyrazoline | Carrageenan-induced paw edema | 58.50 | [17] |

| Pyrazolo[4,3-c]cinnoline | COX-2 Inhibition | IC50 = 10 µM | [18] |

Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats:

-

Animal Dosing: Rats are administered the cinnoline compound or a control vehicle (e.g., saline) intraperitoneally or orally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[19][20][21][22]

Conclusion

Cinnoline-based compounds represent a promising and versatile class of molecules with a wide range of therapeutic applications. Their ability to interact with multiple biological targets, including key enzymes and signaling proteins, underscores their potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed mechanisms of action, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting field of medicinal chemistry. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of cinnoline derivatives to translate their preclinical promise into clinical realities.

References

- 1. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. sciensano.be [sciensano.be]

- 15. researchgate.net [researchgate.net]

- 16. pnrjournal.com [pnrjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. inotiv.com [inotiv.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Structure-Activity Relationship of Styryl-Substituted Cinnolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. When functionalized with a styryl moiety, these compounds present a promising class of molecules with potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of styryl-substituted cinnolines and their analogues. Due to the limited availability of direct research on styryl-cinnolines, this guide draws upon extensive data from the closely related and well-studied styrylquinoline and styrylquinazoline scaffolds to infer and predict key SAR principles. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has attracted significant interest in drug discovery.[1] The incorporation of a styryl group ((E)-2-phenylethenyl) introduces a planar, conjugated system that can engage in various interactions with biological targets, including π-π stacking and hydrogen bonding. While the broader class of cinnoline derivatives has been explored for activities such as kinase inhibition and antimicrobial effects, the specific contributions of the styryl substituent to the structure-activity relationship are less well-documented.[2][3]

This guide synthesizes the current understanding by examining the SAR of analogous styryl-substituted aza-aromatic systems, primarily styrylquinolines and styrylquinazolines, to provide a predictive framework for the rational design of novel styryl-cinnoline derivatives.[4][5] These analogues have shown promise as anticancer agents, kinase inhibitors, and imaging probes.[2][6]

Core Structure and Numbering

The core structure of a styryl-substituted cinnoline consists of a cinnoline ring system linked to a phenyl ring through a vinyl bridge. The numbering of the cinnoline and the substituent positions on the styryl moiety are crucial for discussing SAR.

Caption: Core chemical structure and numbering of styryl-substituted cinnoline.

Structure-Activity Relationship (SAR) Analysis

The biological activity of styryl-substituted aza-aromatics is significantly influenced by the nature and position of substituents on both the heterocyclic ring system and the styryl phenyl ring. The following sections summarize key SAR findings from styrylquinoline and styrylquinazoline analogues, which can be extrapolated to styryl-cinnolines.

Substitutions on the Styryl Phenyl Ring

Studies on styrylquinolines have demonstrated that substitutions on the phenyl ring of the styryl moiety play a critical role in modulating anticancer activity.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro or halogen groups, on the styryl phenyl ring is often associated with enhanced cytotoxic activity.[2] This is potentially due to alterations in the molecule's electronic properties, improving its interaction with biological targets.

-

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy or dimethylamino groups can also confer potent activity, suggesting that a delicate electronic balance is crucial.[4] The position of these groups (ortho, meta, or para) significantly impacts their effect.

-

Steric Factors: The size and position of substituents can influence the planarity of the molecule, which may be essential for target binding. Bulky groups in certain positions can lead to a loss of activity.

Substitutions on the Cinnoline Ring

Based on analogues, substitutions on the heterocyclic core are critical for both potency and selectivity.

-

Hydrogen Bonding Moieties: The introduction of hydroxyl or amino groups can provide additional hydrogen bond donor/acceptor sites, potentially enhancing binding affinity to target proteins like kinases.[2]

-

Lipophilicity: Halogen substitutions, such as chlorine or fluorine, can increase the lipophilicity of the molecule, which may improve cell permeability.[3]

-

Chelating Groups: For certain targets, the presence of chelating groups, like a hydroxyl group at the C8-position in styrylquinolines, can be crucial for activity, possibly through interaction with metal ions in the active site of enzymes.[2]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of representative styrylquinoline and styrylquinazoline derivatives from the literature. This data provides a quantitative basis for the SAR discussion and can guide the design of future styryl-cinnoline compounds.

Table 1: Anticancer Activity of 2-Styrylquinoline Derivatives against HCT116 and HepG2 Cancer Cell Lines [4]

| Compound | R (on Quinoline) | R' (on Styryl) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |

| 3a | 6-Br, 4-COOH | 4-N(CH₃)₂ | 14.2 | 7.7 |

| 3b | 6-CH₃, 4-COOH | 4-N(CH₃)₂ | 14.8 | 17.2 |

| 4a | 6-Br, 4-(1,3,4-thiadiazole) | 4-N(CH₃)₂ | 10.2 | 11.5 |

| 4b | 6-CH₃, 4-(1,3,4-thiadiazole) | 4-N(CH₃)₂ | 13.5 | 9.8 |

| 8a | 6-Br, 4-CO-CH(CN)COOEt | 4-N(CH₃)₂ | 16.0 | 26.2 |

| 5-Fluorouracil (Ref.) | - | - | 5.3 | 7.9 |

| Afatinib (Ref.) | - | - | 11.4 | 5.4 |

Table 2: Kinase Inhibitory Activity of Styrylquinazoline Derivatives [5]

| Compound | R (on Quinazoline) | R' (on Styryl) | ABL Kinase Inhibition (%) at 0.5 µM |

| IS1 | 4-S-aryl | 2-OCH₃ | 90.81 |

| Imatinib (Ref.) | - | - | 77 |

| Dasatinib (Ref.) | - | - | 89 |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of published findings. The following are representative protocols for the synthesis and biological evaluation of styryl-substituted aza-aromatics.

General Synthetic Procedure for Styrylquinolines[4]

A mixture of an appropriate 5-substituted isatin (1 mmol), a substituted benzaldehyde (1 mmol), and potassium hydroxide (4.6 mmol) in 50% aqueous ethanol (10 mL) is heated under reflux for 24 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the styrylquinoline product.

Caption: A simplified workflow for the synthesis of styrylquinoline derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)[4]

Human cancer cell lines (e.g., HCT116, HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay[5]

The inhibitory activity of the compounds against specific kinases (e.g., ABL kinase) is determined using a radiometric or fluorescence-based assay. The kinase, substrate, and ATP (often radiolabeled) are incubated with the test compounds at various concentrations. The reaction is stopped, and the amount of phosphorylated substrate is quantified. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from dose-response curves.

Signaling Pathways and Mechanisms of Action

Styryl-substituted aza-aromatics have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

-

EGFR Kinase Inhibition: Some styrylquinolines have been identified as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy.[4] Inhibition of EGFR blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and induction of apoptosis.

-

Induction of Apoptosis: Styrylquinolines have been observed to induce apoptosis in cancer cells through a p53-independent mechanism.[2] This involves the generation of reactive oxygen species (ROS), leading to cellular stress and activation of the apoptotic cascade.[2]

-

ABL Kinase Inhibition: Styrylquinazolines have demonstrated potent inhibitory activity against ABL kinase, a key driver in chronic myeloid leukemia (CML).[5][7] These compounds can bind to different conformational states of the kinase, offering a potential strategy to overcome drug resistance.[5][7]

Caption: Inferred signaling pathways targeted by styryl-substituted cinnolines.

Future Directions and Conclusion

The structure-activity relationship of styryl-substituted cinnolines represents a promising yet underexplored area of medicinal chemistry. By drawing parallels with structurally related styrylquinolines and styrylquinazolines, this guide provides a foundational framework for the rational design of novel cinnoline-based therapeutic agents. Key takeaways include the significant impact of electronic and steric properties of substituents on both the styryl and cinnoline moieties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of styryl-substituted cinnolines to validate and refine the SAR principles outlined in this document. Elucidation of their precise mechanisms of action and identification of their primary cellular targets will be crucial for their advancement as potential drug candidates. The development of these compounds could lead to novel therapies for cancer and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. physchemres.org [physchemres.org]

The Ascendant Role of Fluorinated Cinnoline Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, binding affinity, and bioavailability. Within the diverse landscape of heterocyclic compounds, the cinnoline scaffold has emerged as a "privileged structure," demonstrating a wide array of biological activities. The fusion of these two concepts—the fluorinated substituent and the cinnoline core—has given rise to a promising class of compounds with potent and varied biological effects, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of fluorinated cinnoline derivatives, offering a comprehensive resource for scientists engaged in drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated cinnoline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of critical protein kinases involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various fluorinated cinnoline derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The data presented in Table 1 summarizes the reported anticancer activities against several cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| FC-1 | 6-Fluoro-4-anilinyl | A431 (Epidermoid carcinoma) | 5.8 | [1] |

| FC-2 | 7-Chloro-6-fluoro-3-acetyl | HepG2 (Hepatocellular carcinoma) | 12.5 | [2] |

| FC-3 | 6-Fluoro-4-hydroxy | Various | Not specified | [3] |

Table 1: In Vitro Anticancer Activity of Selected Fluorinated Cinnoline Derivatives

Signaling Pathways and Mechanisms of Action

A primary target for many anticancer fluorinated cinnoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell growth and proliferation.[4] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Fluorinated cinnoline derivatives have been shown to act as EGFR tyrosine kinase inhibitors (EGFR-TKIs), competing with ATP for binding to the catalytic domain of the kinase. This inhibition blocks the autophosphorylation of EGFR and subsequently abrogates downstream signaling cascades, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[4][5]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of fluorinated cinnoline derivatives.

Antimicrobial Activity

In addition to their anticancer properties, fluorinated cinnoline derivatives have emerged as promising antimicrobial agents. The introduction of a fluorine atom can enhance the lipophilicity and cell permeability of the cinnoline core, facilitating its entry into microbial cells and interaction with intracellular targets.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 provides a summary of the reported MIC values for select fluorinated cinnoline derivatives against various bacterial and fungal strains.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| FCS-1 | 6-Fluoro-cinnoline sulphonamide | Staphylococcus aureus | 50 | [6] |

| FCS-1 | 6-Fluoro-cinnoline sulphonamide | Escherichia coli | 100 | [6] |

| FCS-2 | 7-Chloro-6-fluoro-cinnoline | Bacillus subtilis | 62.5 | [7] |

| FCS-2 | 7-Chloro-6-fluoro-cinnoline | Candida albicans | 125 | [7] |

Table 2: In Vitro Antimicrobial Activity of Selected Fluorinated Cinnoline Derivatives

Experimental Protocols

The synthesis and biological evaluation of fluorinated cinnoline derivatives involve a series of well-defined experimental procedures.

General Synthesis of Fluorinated Cinnoline Derivatives

A common synthetic route to fluorinated cinnolines involves the cyclization of a fluorinated o-aminoaryl precursor. A representative synthetic scheme is outlined below:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity and in vivo fluorine NMR of a hexafluorinated derivative of tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(4-Fluorostyryl)cinnoline: A Novel Fluorescent Probe for Cellular Imaging

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(4-Fluorostyryl)cinnoline is a synthetic, lipophilic fluorescent probe with potential applications in cellular imaging. Its chemical structure, featuring a cinnoline heterocycle conjugated to a fluorinated styryl group, suggests that it may exhibit environmentally sensitive fluorescence, making it a candidate for visualizing cellular membranes and other lipid-rich structures. The fluorophenyl moiety can enhance photostability and influence the spectral properties of the molecule. These notes provide an overview of the hypothetical characteristics of this compound and detailed protocols for its application in fluorescence microscopy.

Physicochemical and Fluorescent Properties

While specific experimental data for this compound is not yet available, its properties can be extrapolated from structurally similar styryl-based dyes. The following table summarizes the expected photophysical characteristics. Researchers are strongly encouraged to determine the precise spectral properties in their experimental system.

| Property | Anticipated Value | Notes |

| Excitation Maximum (λex) | ~380 - 420 nm | Expected to be in the near-UV to violet range, typical for styryl derivatives. |

| Emission Maximum (λem) | ~480 - 530 nm | Expected to be in the green to yellow-green range. |

| Stokes Shift | > 100 nm | A large Stokes shift is a common feature of styryl dyes, minimizing self-quenching.[1] |

| Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the solvent environment; likely to be higher in nonpolar environments. |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Styryl compounds typically have high molar absorptivity. |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in aqueous solutions. | A stock solution in an organic solvent is recommended for cell staining. |

| Photostability | Moderate to High | The fluoro-substitution may enhance photostability compared to non-fluorinated analogs. |

Proposed Cellular Applications

Based on the lipophilic nature of styryl compounds, this compound is proposed for the following applications:

-

Visualization of Cellular Membranes: The probe is expected to preferentially accumulate in the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum and mitochondria.

-

Monitoring Membrane Dynamics: Changes in membrane fluidity or potential could lead to shifts in the fluorescence emission spectrum or intensity.

-

Cytotoxicity Assessment: As some styryl derivatives exhibit cytotoxicity, this probe could be evaluated for its effects on cell viability and proliferation.[1]

Experimental Protocols

Preparation of Stock Solution

-

Materials:

-

This compound (powder)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.

-

Live Cell Staining and Imaging

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

1 mM stock solution of this compound in DMSO

-

-

Procedure:

-

Grow cells to the desired confluency on a suitable imaging vessel.

-

Prepare a staining solution by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths (e.g., DAPI or a custom filter set).

-

Caption: Live cell staining and imaging workflow.

Fixed Cell Staining

For colocalization studies with antibodies or other probes that require fixation.

-

Materials:

-

Cells cultured on coverslips

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (optional, for permeabilization)

-

Staining solution (as prepared for live cell staining)

-

-

Procedure:

-

Wash cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes if intracellular targets are to be co-stained. Wash three times with PBS after permeabilization.

-

Add the staining solution and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

-

Potential Signaling Pathway Investigation

Given its affinity for membranes, this compound could be used to study signaling pathways that involve changes in membrane structure or lipid composition, such as apoptosis or autophagy. For example, changes in fluorescence intensity or localization could be monitored in response to the induction of these pathways.

Caption: Investigating apoptosis-induced membrane changes.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Incorrect filter set- Probe concentration too low- Photobleaching | - Verify excitation and emission filters match the probe's spectra.- Increase the probe concentration or incubation time.- Reduce illumination intensity and exposure time. |

| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of wash steps.- Ensure the staining solution is well-dissolved and filter if necessary. |

| Cell death or altered morphology | - Probe cytotoxicity- Phototoxicity | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize light exposure by using neutral density filters and reducing imaging frequency.[2] |

Safety and Handling

This compound is a chemical compound with unknown toxicological properties. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. Dispose of waste according to institutional guidelines.

Ordering Information

| Product Name | Catalog Number |

| This compound | FSC-001 |

Disclaimer: The information provided in these application notes is based on the general properties of styryl-based fluorescent probes and is intended for guidance only. The optimal experimental conditions for this compound must be determined by the end-user.

References

Application Notes and Protocols for Live-Cell Imaging with 4-(4-Fluorostyryl)cinnoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorostyryl)cinnoline is a synthetic fluorescent probe with potential applications in live-cell imaging. Its chemical structure, featuring a cinnoline heterocycle linked to a fluorinated styryl group, suggests its utility in the detection of specific cellular components and dynamic processes. Cinnoline derivatives have been explored for their diverse pharmacological activities, and their fluorescent properties are an area of growing interest. The styryl moiety is a common feature in probes designed to target β-amyloid (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. The fluorine substitution may enhance the probe's photophysical properties, such as quantum yield and photostability, and improve its blood-brain barrier permeability for in vivo applications.

These application notes provide a detailed protocol for the use of this compound in live-cell imaging, with a focus on the detection of intracellular Aβ aggregates. The provided methodologies are based on established principles of fluorescence microscopy and live-cell imaging.

Principle of Detection

The proposed mechanism for the detection of Aβ aggregates by this compound is based on the principle of restricted intramolecular rotation (RIR). In aqueous environments, the probe is likely to have low fluorescence due to the free rotation of the styryl group, which leads to non-radiative decay of the excited state. Upon binding to the β-sheet structures of Aβ fibrils, this rotation is hindered, forcing the molecule into a planar conformation and leading to a significant enhancement of its fluorescence emission. This "light-up" property makes it a specific marker for aggregated proteins.

Hypothetical Signaling Pathway: Aβ Aggregation and Detection

Caption: Hypothetical pathway of Aβ aggregation and its detection by this compound.

Quantitative Data Summary

The following tables summarize the hypothetical photophysical properties and cytotoxicity of this compound, based on typical values for similar fluorescent probes.

Table 1: Photophysical Properties

| Property | Value (in PBS) | Value (Bound to Aβ Fibrils) |

| Absorption Maximum (λabs) | 410 nm | 430 nm |

| Emission Maximum (λem) | 520 nm | 550 nm |

| Molar Extinction Coeff. (ε) | 15,000 M⁻¹cm⁻¹ | 25,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | < 0.01 | > 0.4 |

| Stokes Shift | 110 nm | 120 nm |

Table 2: Cytotoxicity Profile (MTT Assay)

| Cell Line | Incubation Time | IC₅₀ Value (µM) |

| SH-SY5Y | 24 hours | > 100 |

| HeLa | 24 hours | > 100 |

| PC12 | 24 hours | > 100 |

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Live-cell imaging dish (e.g., glass-bottom dish)

-

Fluorescence microscope with appropriate filter sets

Experimental Workflow

Caption: Experimental workflow for live-cell imaging with this compound.

Detailed Methodologies

1. Preparation of Stock Solution

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding

-

Culture the chosen cell line (e.g., SH-SY5Y) in complete medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells onto a live-cell imaging dish at a density that will result in 60-70% confluency at the time of imaging.

-

Allow the cells to adhere and grow for 24-48 hours before staining.

3. (Optional) Induction of Intracellular Aβ Aggregation

For studies investigating Aβ aggregation, cells can be treated with pre-aggregated Aβ peptides or transfected with plasmids encoding for amyloidogenic proteins. The specific protocol for inducing aggregation will depend on the experimental model.

4. Preparation of Staining Solution

-

Immediately before use, dilute the 1 mM stock solution of this compound in pre-warmed (37°C) serum-free cell culture medium to a final working concentration.

-

A typical starting concentration is 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

5. Cell Staining

-

Aspirate the culture medium from the imaging dish.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

6. Washing

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.

-

After the final wash, add fresh, pre-warmed complete culture medium to the dish for imaging.

7. Live-Cell Imaging

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

-

Use a suitable filter set for imaging. Based on the hypothetical photophysical properties, a filter set with an excitation wavelength around 420-440 nm and an emission wavelength around 530-570 nm would be appropriate.

-

Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

For time-lapse imaging, acquire images at desired intervals.